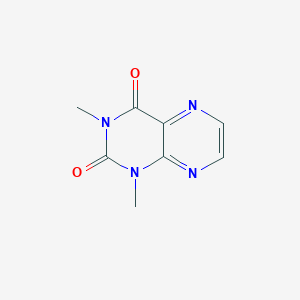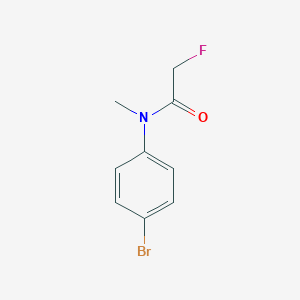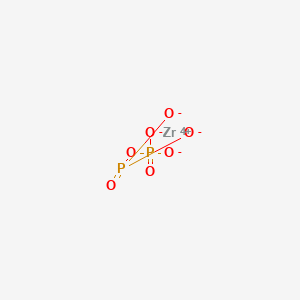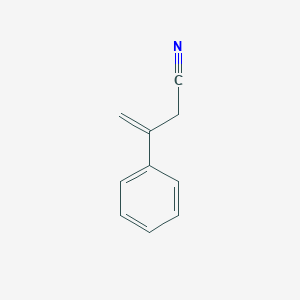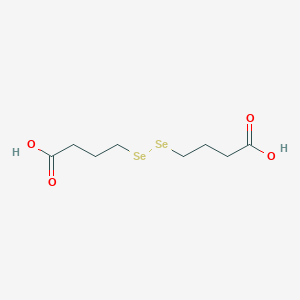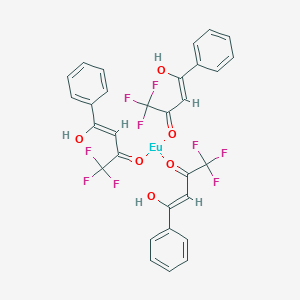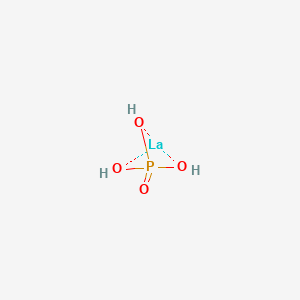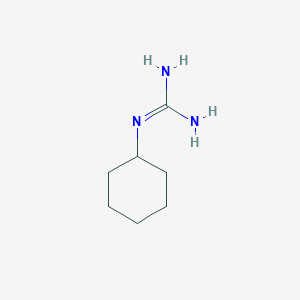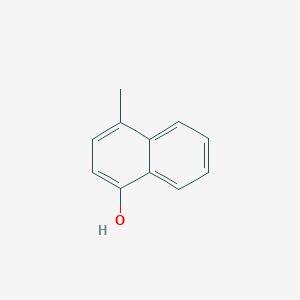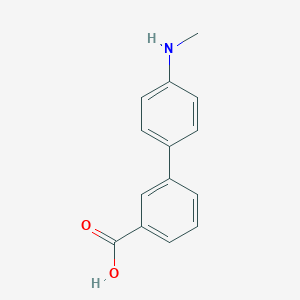![molecular formula C32H60O8S2Sn B089136 Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate CAS No. 13497-25-1](/img/structure/B89136.png)
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate, also known as TBTD, is a chemical compound that has been widely used in scientific research. It is a type of organotin compound that has been found to have various biochemical and physiological effects.
Wirkmechanismus
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters, resulting in various physiological effects.
Biochemische Und Physiologische Effekte
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been found to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is its relatively low toxicity, which makes it suitable for use in laboratory experiments. However, its solubility in water is limited, which can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate. One area of interest is its potential use in the treatment of cancer, particularly as a targeted therapy for specific types of tumors. Another area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate and its potential applications in various fields of science and medicine.
Synthesemethoden
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate can be synthesized by reacting dibutyltin oxide with disuccinic acid in the presence of thioacetic acid. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from ethanol. The purity of the product can be confirmed by NMR spectroscopy and elemental analysis.
Wissenschaftliche Forschungsanwendungen
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been used in various scientific research applications, including as a stabilizer for PVC, a catalyst for organic reactions, and an inhibitor for metal corrosion. It has also been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
13497-25-1 |
|---|---|
Produktname |
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate |
Molekularformel |
C32H60O8S2Sn |
Molekulargewicht |
755.7 g/mol |
IUPAC-Name |
dibutyl 2-[dibutyl-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2C4H9.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;2*1-3-4-2;/h2*10,17H,3-9H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
VXTLEAISONEAJR-UHFFFAOYSA-L |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Kanonische SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Andere CAS-Nummern |
13497-25-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
